1-Ethyl-3-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-Ethyl-3-methyl-1,3-dihydro-2H-indol-2-one is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1,3-dihydro-2H-indol-2-one can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . Another method includes the cyclization of appropriate precursors under specific conditions to yield the desired indole derivative .
Industrial Production Methods: Industrial production often employs scalable and efficient synthetic routes. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product. Techniques such as continuous flow synthesis and microwave-assisted synthesis are also explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid in sulfuric acid.
Major Products: The major products formed from these reactions include various substituted indoles, oxindoles, and dihydroindoles, which have significant applications in medicinal chemistry .
Scientific Research Applications
1-Ethyl-3-methyl-1,3-dihydro-2H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the compound’s biological effects .
Comparison with Similar Compounds
1,3-Dihydro-2H-indol-2-one: Shares the indole core but lacks the ethyl and methyl substitutions.
Oxindole: An oxidized form of the indole core with a ketone group at the 2-position.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole core.
Uniqueness: 1-Ethyl-3-methyl-1,3-dihydro-2H-indol-2-one is unique due to its specific substitutions, which confer distinct electronic and steric properties. These modifications enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development .
Properties
CAS No. |
84258-49-1 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-ethyl-3-methyl-3H-indol-2-one |
InChI |
InChI=1S/C11H13NO/c1-3-12-10-7-5-4-6-9(10)8(2)11(12)13/h4-8H,3H2,1-2H3 |
InChI Key |
OWBPJGNTBSTIAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)C |
Origin of Product |
United States |
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